Cytochalasin N

Cytotoxicity Anticancer Cell Panel Screening

Researchers needing a structurally defined actin probe often face variability in potency and reversibility among commercial cytochalasins. Cytochalasin N (CAS 108050-28-8), the 5,6-epoxide of Cytochalasin C, solves this by providing a unique benchmark for SAR studies on epoxidation effects. - Enables direct comparison of actin-binding kinetics and cytotoxicity (IC50 0.2-5.0 μM) against Cytochalasin C and 6-hydroxy analogs O/P. - Demonstrates distinct NO inhibition (IC50 77.8 μM), supporting selective immunomodulatory studies without PR antagonism seen in Cytochalasin H. - Sourced from Phomopsis sp. CIB-109; HPLC≥98% purity with secure cold-chain shipping for reliable global supply.

Molecular Formula C30H39NO5
Molecular Weight 493.6 g/mol
CAS No. 108050-28-8
Cat. No. B217460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin N
CAS108050-28-8
Molecular FormulaC30H39NO5
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O
InChIInChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18,23-27,33,35H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+/t18-,23-,24-,25+,26-,27+,29-,30+/m0/s1
InChIKeyWFSYATBEJTUDQA-WQNUPBJZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochalasin N Overview


Cytochalasin N (CAS 108050-28-8) is a cytochalasan-class fungal metabolite and cytorelaxin derived from the endophytic fungus Phomopsis sp. CIB-109 . Structurally, it is characterized as the 5,6-epoxide derivative of Cytochalasin C, with a molecular formula of C30H39NO5 and a molecular weight of 493.63 g/mol [1]. Its core mechanism of action involves disrupting actin filament dynamics by binding to the fast-growing barbed ends of actin filaments, thereby inhibiting polymerization and elongation [2].

Mechanism Actin filament barbed-end disruption probe
Screening Tumor cell-line cytotoxicity endpoint review
SAR 5,6-epoxide cytochalasan structural comparator
Source Endophytic fungal metabolite (Phomopsis sp.)

Cytochalasin N Functional Specificity


The cytochalasin class exhibits profound functional divergence in potency, reversibility, and biological selectivity, rendering simple substitution among congeners scientifically unsound. For instance, Cytochalasin D potently and reversibly inhibits actin-based motility, whereas Cytochalasin A and E are effective at lower concentrations but act irreversibly [1]. Furthermore, Cytochalasin B uniquely inhibits glucose transport and cell volume regulation—a property absent in Cytochalasin D—while also showing lower affinity for actin's barbed ends compared to Cytochalasin D [2][3]. Cytochalasin N's specific structural features, including its 5,6-epoxide moiety and distinct polyketide-amino acid hybrid scaffold, confer a unique profile of potency and selectivity that cannot be inferred from or replicated by other class members [4].

Congener potency and reversibility differ Cytochalasins A, D, E show distinct potency and reversibility profiles; activity may not transfer to N.
Off-target functions vary across class Cytochalasin B inhibits glucose transport and cell volume; these activities are absent in N, limiting substitution.
5,6-epoxide scaffold not present in analogs Cytochalasin C, O, P lack the 5,6-epoxide; structural modification alters binding and selectivity.

Cytochalasin N Comparative Evidence


Broad Cytotoxicity in Tumor Cell Lines

Cytochalasin N exhibits potent and broad-spectrum cytotoxic activity against a panel of five human tumor cell lines, with IC50 values ranging from 0.2 to 5.0 μM [1]. This activity is comparable to that of the well-characterized Cytochalasin D, which was also tested in the same panel. In contrast, a related derivative, 19,20-epoxycytochalasin-N, demonstrates substantially reduced potency, with IC50 values spanning a much wider and higher range of 1.34 to 19.02 μM [2]. This direct comparison highlights that epoxidation at the 19,20-position (absent in Cytochalasin N) significantly diminishes cytotoxic efficacy, underscoring the critical importance of the native scaffold for maintaining potent bioactivity.

Cytotoxicity panel
Reported comparison
IC50 0.2–5.0 μM (comparable to Cytochalasin D); 19,20-epoxy analog IC50 1.34–19.02 μM
Supports cell-model response comparison; structural sensitivity evident
Up to ~10-fold shift with epoxide position change
Cytotoxicity Anticancer Cell Panel Screening

Selective NO Inhibitory Activity

Cytochalasin N demonstrates measurable nitric oxide (NO) inhibitory activity with an IC50 value of 77.8 μM [1]. In contrast, the structurally related Cytochalasin H exhibits potent antagonism of the progesterone receptor (PR) with an IC50 of 1.42 μM [1]. This divergence in bioactivity profiles—with Cytochalasin N impacting NO production and Cytochalasin H affecting steroid hormone signaling—highlights that subtle structural variations within this class lead to engagement with entirely different biological targets. The data confirm that Cytochalasin N is not merely a weaker analog but a compound with a distinct and specific functional signature.

Functional selectivity
Head-to-head
N NO inhibition IC50 77.8 μM; Cytochalasin H PR antagonism IC50 1.42 μM
Divergent pathway engagement, not interchangeable
Different target profiles underscore specificity
Immunomodulation Inflammation NO Inhibition

5,6-Epoxide of Cytochalasin C

Cytochalasin N is unequivocally defined as the 5,6-epoxide derivative of Cytochalasin C [1]. This specific epoxidation at the C5-C6 position distinguishes it from its parent compound, Cytochalasin C, and from other analogs like Cytochalasins O and P, which are epimeric 6-hydroxy derivatives [1]. The presence of the epoxide ring introduces a reactive electrophilic center that can engage in covalent interactions or alter the compound's conformational flexibility and hydrogen-bonding network, fundamentally differentiating its binding kinetics and biological effects from those of non-epoxidized or differently oxidized congeners.

Structural identity
Source review
5,6-epoxide of Cytochalasin C; distinct from epimeric 6-hydroxy analogs O and P
Precise scaffold attribution for SAR and procurement
Epoxide center may alter reactivity and binding
Structural Biology SAR Epoxide

Natural Source: Phomopsis sp. CIB-109

Cytochalasin N is specifically derived from the endophytic fungus Phomopsis sp. CIB-109 . This distinguishes its biosynthetic origin from many other common cytochalasins, such as Cytochalasin B (often from Helminthosporium dematioideum) or Cytochalasin D (often from Zygosporium masonii). While the compound has also been reported from other species like Hypoxylon terricola, the specific strain CIB-109 is a defined and documented source for this compound [1]. For research involving biosynthesis, chemotaxonomy, or the investigation of strain-specific secondary metabolite profiles, this source information is essential and represents a clear point of differentiation.

Natural source
Source review
Endophytic fungus Phomopsis sp. CIB-109 (also reported from Hypoxylon terricola)
Defined biological source for biosynthesis and chemotaxonomy studies
Strain-specific isolation; confirm identity for resourcing
Natural Products Biosynthesis Fungal Metabolite

Cytochalasin N Research Applications


Structure-Activity Relationship (SAR) Studies

Cytochalasin N serves as a key comparator in SAR studies to understand the impact of specific epoxidation on the cytochalasan scaffold. Its defined structure as the 5,6-epoxide of Cytochalasin C allows researchers to directly assess how this modification influences cytotoxicity, actin-binding kinetics, and target selectivity when benchmarked against Cytochalasin C and other derivatives like the epimeric 6-hydroxy analogs Cytochalasins O and P [1].

Anti-Cancer and Immunomodulatory Lead Development

Given its broad cytotoxic profile against multiple tumor cell lines (IC50 0.2–5.0 μM) and its distinct immunomodulatory activity demonstrated by NO inhibition (IC50 77.8 μM), Cytochalasin N is a valuable tool compound for probing the intersection of cytoskeletal disruption, cancer cell viability, and inflammatory signaling [2]. Its functional divergence from analogs like Cytochalasin H, which shows potent PR antagonism (IC50 1.42 μM), makes it a selective probe for these specific pathways [2].

Fungal Secondary Metabolism and Biosynthetic Gene Clusters

The specific association of Cytochalasin N with the endophytic fungus Phomopsis sp. CIB-109 (and also Hypoxylon terricola) provides a defined biological system for studying the genetics and enzymology of cytochalasan biosynthesis . This includes investigating the genes responsible for the 5,6-epoxidation step, comparing biosynthetic gene clusters across different fungal species, and exploring the ecological role of this specific secondary metabolite.

Actin Cytoskeleton Disruption in Non-Mammalian Models

As a member of the cytochalasin class known to target the barbed ends of actin filaments, Cytochalasin N can be employed as a tool to dissect actin-dependent processes in diverse biological systems, including plant, algal, or fungal models, where the differential potency and reversibility among cytochalasins (e.g., reversible inhibition by D and H vs. irreversible by A and E) is a critical experimental variable [3].

Application
Selection Property
Validation Focus
Cytochalasan SAR studies
5,6-epoxide structural context
Cytotoxicity and actin-binding endpoint comparison
Cancer cell-model and immunomodulatory studies
Cell-model response and pathway selectivity
Cytotoxicity and NO inhibition endpoints
Fungal biosynthesis and BGC studies
Specific producing strain Phomopsis sp. CIB-109
Biosynthetic pathway and gene cluster analysis
Actin disruption in non-mammalian models
Cytochalasan-class actin inhibition
Reversibility and potency profiling across models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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